N-cyclopentyl-2-(methylsulfanyl)aniline
Description
Significance of Aryl Thioether and Cycloalkylamine Motifs in Modern Chemical Science
The aryl thioether moiety is a prominent functional group found in a wide array of biologically active molecules and functional materials. jst.go.jpresearchgate.net The presence of the sulfur atom can influence a molecule's pharmacodynamic and pharmacokinetic properties, affecting factors like membrane permeability and metabolism. thieme-connect.com Aryl thioethers are integral components of many pharmaceuticals and agrochemicals, and their synthesis is a well-explored area of organic chemistry, with numerous methods developed for the construction of the carbon-sulfur bond. jst.go.jpresearchgate.netacs.org
Cycloalkylamines are also of significant interest in medicinal chemistry. wikipedia.org The incorporation of a cycloalkyl group, such as the cyclopentyl ring in the target molecule, can favorably impact a compound's metabolic stability and lipophilicity. These attributes are crucial for the development of drug candidates with improved bioavailability and reduced off-target effects. nih.govgoogle.com
Academic Relevance of Substituted Anilines as Versatile Chemical Scaffolds
Substituted anilines are foundational building blocks in organic synthesis. acs.orgbeilstein-journals.orgbohrium.com They serve as versatile precursors for the construction of a vast range of more complex molecules, including pharmaceuticals, dyes, and polymers. The reactivity of the aniline (B41778) core allows for a multitude of chemical transformations, making it a key scaffold in the design and synthesis of novel compounds. nih.gov The specific substitution pattern on the aniline ring can dramatically influence the chemical and physical properties of the resulting molecule. rsc.org
Scope and Objectives of the Comprehensive Research Outline
The primary objective of this article is to collate and present the available scientific information specifically concerning N-cyclopentyl-2-(methylsulfanyl)aniline. The scope is strictly limited to the chemical properties, synthesis, and reactivity of this compound, as dictated by the provided outline.
Chemical Identity and Properties
A summary of the basic chemical identifiers for this compound is provided below.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | Data not available in searched sources |
| Molecular Formula | C12H17NS |
| Molecular Weight | 207.34 g/mol |
| SMILES | CSC1=CC=CC=C1NC2CCCC2 |
Note: While a definitive CAS number for the title compound was not found, the related compound N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline has the CAS number 1496300-99-2. bldpharm.com
Synthesis and Characterization
Spectroscopic Data
| Spectroscopic Technique | Key Findings |
| ¹H NMR | Data not available |
| ¹³C NMR | Data not available |
| Mass Spectrometry | Data not available |
| Infrared Spectroscopy | Data not available |
Chemical Reactivity and Potential Applications
There is a lack of published research detailing the specific chemical reactivity or exploring the potential applications of this compound.
Structure
3D Structure
Properties
Molecular Formula |
C12H17NS |
|---|---|
Molecular Weight |
207.34 g/mol |
IUPAC Name |
N-cyclopentyl-2-methylsulfanylaniline |
InChI |
InChI=1S/C12H17NS/c1-14-12-9-5-4-8-11(12)13-10-6-2-3-7-10/h4-5,8-10,13H,2-3,6-7H2,1H3 |
InChI Key |
LDZNPMIWCBHYHZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1NC2CCCC2 |
Origin of Product |
United States |
Synthetic Methodologies for N Cyclopentyl 2 Methylsulfanyl Aniline and Its Structural Analogs
Established Synthetic Pathways to Substituted Anilines
The formation of the core aniline (B41778) structure is a fundamental process in organic chemistry. Several robust methodologies have been developed to create substituted anilines, which can serve as precursors to more complex molecules like N-cyclopentyl-2-(methylsulfanyl)aniline.
Transition Metal-Catalyzed C-N Cross-Coupling Approaches
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds. wikipedia.orgacs.org These methods typically involve the reaction of an aryl halide or sulfonate with an amine in the presence of a metal catalyst, a ligand, and a base. acsgcipr.org
Palladium-Catalyzed Buchwald-Hartwig Amination : This reaction has become a cornerstone for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.orgrsc.orgcdnsciencepub.com It involves the palladium-catalyzed coupling of an aryl halide (or triflate) with an amine. acsgcipr.orgrsc.org The catalytic cycle generally proceeds through oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the N-aryl amine product and regenerate the catalyst. wikipedia.orglibretexts.org Various generations of phosphine-based ligands have been developed to enhance the efficiency and scope of this reaction, allowing for the coupling of a wide range of amines with aryl partners. wikipedia.org
Copper-Catalyzed Ullmann Condensation : The Ullmann reaction is a classic method for C-N bond formation, traditionally requiring harsh reaction conditions. nih.gov Modern advancements, often referred to as Ullmann-type reactions, utilize copper catalysts with various ligands, enabling the coupling to proceed under much milder conditions. nih.govwikipedia.orgresearchgate.net The Goldberg reaction, a variation of the Ullmann condensation, specifically refers to the copper-catalyzed coupling of an aniline with an aryl halide. wikipedia.org These reactions are believed to proceed via the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org
Table 1: Comparison of Common C-N Cross-Coupling Reactions
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation/Goldberg Reaction |
|---|---|---|
| Catalyst | Palladium (Pd) wikipedia.org | Copper (Cu) wikipedia.org |
| Typical Substrates | Aryl halides (Cl, Br, I), triflates, tosylates acsgcipr.org | Aryl halides (I, Br are more reactive than Cl) wikipedia.org |
| Amine Scope | Broad: primary & secondary alkyl/aryl amines, ammonia (B1221849) equivalents wikipedia.orgacsgcipr.org | Anilines, N-heterocycles, alkylamines nih.govgoogle.com |
| Reaction Conditions | Generally milder than traditional Ullmann wikipedia.org | Traditionally harsh (>200°C), modern methods are milder nih.gov |
| Ligands | Phosphine-based (e.g., BINAP, DPPF) are common wikipedia.org | N- or O-based (e.g., L-proline, phenanthroline) improve efficiency wikipedia.orgresearchgate.net |
Nitroarene Reduction Strategies for Aniline Formation
The reduction of nitroarenes is one of the most common and industrially significant methods for synthesizing anilines. wikipedia.orgacs.org This approach begins with the nitration of an aromatic ring via electrophilic aromatic substitution, followed by the reduction of the nitro group to an amine. acs.orgchemistrysteps.com
A variety of reagents and conditions can be employed for this transformation, allowing for chemoselectivity in the presence of other functional groups. tandfonline.com The reduction proceeds through nitroso and hydroxylamine (B1172632) intermediates to furnish the final aniline. acs.orgacs.org
Common methods for nitroarene reduction include:
Catalytic Hydrogenation : This involves the use of hydrogen gas (H₂) with a metal catalyst such as Palladium-on-carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. wikipedia.orgacs.org It is a widely used and efficient method, though care must be taken due to the flammability of hydrogen gas. researchgate.net
Metal-Mediated Reductions : Classically, metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic media (e.g., HCl) are used. wikipedia.orgchemistrysteps.comtandfonline.com The Béchamp reduction, using iron and an acid like acetic acid or HCl, is a historically significant industrial process. acs.orgresearchgate.net Systems like Fe/NH₄Cl in aqueous solvents offer a milder, more neutral alternative that tolerates sensitive functional groups like halogens and nitriles. tandfonline.com
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) provides another route to anilines, particularly for aryl halides that are "activated" by the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group (typically a halide). fishersci.co.ukscranton.edu
The reaction proceeds via an addition-elimination mechanism. A nucleophile, such as an amine or ammonia, attacks the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. fishersci.co.uk Subsequently, the leaving group is expelled, restoring the aromaticity of the ring and yielding the substituted aniline product. fishersci.co.uk While effective for activated substrates, SNAr is generally not applicable for unactivated aryl halides, for which transition-metal-catalyzed methods are preferred. acsgcipr.orgfishersci.co.uk
Specialized Synthetic Routes Incorporating Methylsulfanyl and Cyclopentyl Moieties
To construct the target molecule, this compound, general aniline synthetic strategies must be combined with methods that specifically install the methylsulfanyl (–SMe) and N-cyclopentyl groups at the desired positions.
Strategies for ortho-Sulfur Functionalization of Anilines
Introducing a sulfur-containing group at the ortho position relative to the amino group requires specific synthetic strategies. Direct electrophilic sulfuration of anilines can be challenging due to the high reactivity of the aniline ring, which can lead to multiple substitutions or oxidation. libretexts.org
One effective approach involves the dual catalysis-mediated ortho-thioarylation of aniline derivatives. rsc.org For instance, protected anilines can react with reagents like N-(2-bromophenylthio)succinimide in the presence of a Lewis acid and a Lewis base to achieve efficient ortho functionalization. rsc.org Another metal-free strategy involves the reaction of anilines with elemental sulfur, which can act as both the sulfur source and an oxidant, to form C-S bonds at the ortho C-H position, often as part of a cyclization to form benzothiazoles. researchgate.net These methods provide a pathway to install the sulfur moiety, which can then be methylated if necessary.
Introduction of the N-Cyclopentyl Group
The N-cyclopentyl group is typically introduced onto the nitrogen atom of a pre-formed aniline, such as 2-(methylsulfanyl)aniline. The two primary methods for this N-alkylation are reductive amination and direct N-alkylation.
Reductive Amination : This is a highly effective two-step, one-pot process. The aniline (e.g., 2-(methylsulfanyl)aniline) is first condensed with cyclopentanone (B42830) to form an enamine or imine intermediate. This intermediate is then reduced in situ to the desired secondary amine. researchgate.net The reduction can be achieved through catalytic hydrogenation (e.g., H₂ with a metal catalyst) or by using hydride reagents. researchgate.net This method is widely used for preparing N-alkylated amines. researchgate.net
Direct N-Alkylation : This method involves the direct reaction of the aniline's nitrogen atom with a cyclopentyl electrophile, such as cyclopentyl bromide or cyclopentyl tosylate. psu.edu The reaction is typically performed in the presence of a base to deprotonate the aniline, increasing its nucleophilicity. researchgate.net While direct, this method can sometimes lead to over-alkylation, producing a tertiary amine, although conditions can often be optimized to favor mono-alkylation. psu.edu
Table 2: Methods for Introducing the N-Cyclopentyl Group
| Method | Reagents | Key Intermediate | Advantages | Potential Issues |
|---|---|---|---|---|
| Reductive Amination | 2-(methylsulfanyl)aniline, Cyclopentanone, Reducing Agent (e.g., H₂/Pd, NaBH₃CN) researchgate.netresearchgate.net | Enamine/Imine researchgate.net | High selectivity for mono-alkylation, mild conditions possible. | Requires a ketone starting material. |
| Direct N-Alkylation | 2-(methylsulfanyl)aniline, Cyclopentyl halide/tosylate, Base (e.g., K₂CO₃, NaH) psu.eduresearchgate.net | N/A | Direct, uses readily available alkylating agents. | Risk of over-alkylation to tertiary amine, may require stronger bases. psu.edu |
Multi-Component Reaction Approaches for N-Substituted Aniline Derivatives
Multi-component reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules like N-substituted aniline derivatives in a single step, adhering to the principles of green chemistry. acs.orgacs.org A notable MCR approach involves the reaction of an aldehyde that lacks an enolizable carbonyl function, a cyclohex-2-enone derivative, and a primary or secondary amine. acs.orgacs.org This one-step process can regioselectively yield 2-N-substituted arylmethyl anilines. acs.org The reaction mechanism is proposed to proceed through the formation of imine and enamine intermediates, which then combine and subsequently undergo isoaromatization to form the final aniline product. acs.org
The versatility of this method allows for a wide range of structural diversity in the final products. acs.org For instance, various primary amines, including benzylamine, aniline, and tryptamine, have been successfully used in these reactions to produce the corresponding N-substituted anilines in moderate to good yields. acs.orgbeilstein-journals.org This strategy represents a powerful tool for constructing aniline derivatives with diverse substituents on the nitrogen atom and the aromatic ring.
Table 1: Examples of Primary Amines Used in Multi-Component Synthesis of N-Substituted Anilines
| Amine Reactant | Resulting N-Substituent | Reference |
|---|---|---|
| Benzylamine | Benzyl | acs.org |
| Aniline | Phenyl | acs.org |
| 2-Aminomethylpyridine | (2-Pyridyl)methyl | acs.org |
| Tryptamine | 2-(1H-indol-3-yl)ethyl | acs.org |
General Procedures for N-Alkylation of Amines
The introduction of an alkyl group, such as a cyclopentyl moiety, onto the nitrogen atom of an amine is a fundamental transformation in organic synthesis. wikipedia.org A common method is the reaction of an amine with an alkyl halide, a process known as nucleophilic aliphatic substitution. wikipedia.org However, this can be complicated by overalkylation, where the newly formed secondary amine reacts further. wikipedia.org
More advanced and efficient methods have been developed, such as the "borrowing hydrogen" (BH) or "hydrogen autotransfer" (HT) strategy, which uses alcohols as alkylating agents. nih.govlookchem.com In this process, a metal catalyst temporarily dehydrogenates the alcohol to form an aldehyde or ketone in situ. nih.gov This intermediate then condenses with the amine to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen, yielding the N-alkylated amine and water as the only byproduct. nih.gov This method is highly atom-efficient and avoids the use of hazardous alkyl halides. lookchem.com Catalysts for this transformation are often based on ruthenium, iridium, or cobalt. nih.govrsc.org
For the synthesis of this compound, this could involve the reaction of 2-(methylsulfanyl)aniline with cyclopentanol (B49286) in the presence of a suitable catalyst. Alternatively, reductive amination of 2-(methylsulfanyl)aniline with cyclopentanone provides another direct route.
Table 2: Catalytic Systems for N-Alkylation of Amines with Alcohols
| Catalyst Type | Alcohol Type | Strategy | Reference |
|---|---|---|---|
| Ruthenium (Ru) Complex | Primary Alcohols | Borrowing Hydrogen (BH) | nih.gov |
| Cobalt (Co) Complex | Primary & Secondary Alcohols | N-Alkylation | rsc.org |
| Nickel (Ni) Pincer Complex | Secondary Alcohols | Hydrogen Autotransfer (HA) | lookchem.com |
Stereoselective Synthesis and Regioisomeric Control
Achieving high levels of stereoselectivity and regioselectivity is critical when synthesizing complex molecules and structural analogs that may possess multiple functional groups and chiral centers.
Diastereoselective Approaches in Cyclopentyl Moiety Formation
For structural analogs of this compound that contain stereocenters on the five-membered ring, diastereoselective synthesis is essential. A highly diastereoselective method for producing trans-2-substituted cyclopentylamines has been developed utilizing a tandem hydrozirconation/Lewis acid-mediated cyclization sequence. nih.govacs.org This approach allows for the creation of diversely substituted cyclopentylamines with excellent control over the relative stereochemistry. nih.gov
Another strategy involves the aza-Michael reaction, where an aniline nucleophile adds to a cyclopentenone. worktribe.com The diastereoselectivity of this process can be controlled, for instance, by hydrogen bonding between a tertiary alcohol on the cyclopentenone and the incoming amine nucleophile. worktribe.com Such methods are valuable for constructing highly functionalized cyclopentane (B165970) frameworks, which are present in many biologically active molecules. nih.gov
Regioselectivity in Aryl Substitutions and Functionalizations
Controlling the position of substituents on the aniline ring is a significant synthetic challenge. The synthesis of this compound requires the specific introduction of the methylsulfanyl group at the ortho position to the amine. Transition-metal-catalyzed C-H functionalization has become a powerful tool for the regioselective derivatization of anilines. thieme-connect.comresearchgate.net
Ortho-selective C-H functionalization is often achieved using a directing group, which coordinates to the metal catalyst and positions it to activate a specific C-H bond. thieme-connect.comresearchgate.net For anilines, the amino group itself or a protecting group on the nitrogen can serve this directing role. nih.gov Palladium catalysis is widely used for the direct ortho-arylation of anilines. nih.govacs.org By using a cooperating ligand, it is possible to achieve high chemoselectivity (C-C vs. C-N bond formation) and regioselectivity for the ortho position, even with unprotected anilines. nih.govacs.org The reaction is believed to proceed through an anionic intermediate where the aniline's NH moiety is deprotonated, which drives the ortho-selectivity. nih.gov Other metals like rhodium and ruthenium have also been employed for selective C-H functionalization of aniline derivatives. thieme-connect.comresearchgate.net
Table 3: Methods for Regioselective ortho-Functionalization of Anilines
| Metal Catalyst | Key Strategy | Outcome | Reference |
|---|---|---|---|
| Palladium (Pd) | Cooperating Ligand ([2,2'-bipyridin]-6(1H)-one) | Direct C-H arylation of unprotected anilines | nih.govacs.org |
| Rhodium (Rh) | Directing Group (e.g., Pyrimidine) | C-H amidation | researchgate.net |
| Ruthenium (Ru) | σ-activation | Remote meta-C-H functionalization | researchgate.net |
| Iridium (Ir) | Sterically small diboron (B99234) reagents | ortho-C-H borylation | nih.gov |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Mechanistic Analysis
Mass Spectrometry (MS) Techniques4.2.1. High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Formula Confirmation4.2.2. Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
An extensive search of scientific databases and scholarly literature has revealed no specific experimental data for the spectroscopic characterization of the compound N-cyclopentyl-2-(methylsulfanyl)aniline . Consequently, the detailed analysis requested for the advanced spectroscopic characterization techniques, including Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and X-ray Crystallography, cannot be provided at this time.
The absence of publicly available data suggests that this compound may be a novel compound or one that has not been extensively studied and characterized. Without primary literature detailing its synthesis and spectroscopic analysis, it is not possible to generate the scientifically accurate and detailed article as requested. Further experimental research would be required to determine the spectroscopic properties of this specific chemical compound.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about electron distribution and energy levels.
Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and electronic properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. For N-cyclopentyl-2-(methylsulfanyl)aniline, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311G(d,p), can be used to determine its most stable three-dimensional structure. nih.gov These calculations yield optimized bond lengths, bond angles, and dihedral angles.
Furthermore, DFT provides valuable insights into the electronic properties of the molecule. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.net
Table 1: Calculated Electronic Properties of this compound using DFT
| Property | Value |
|---|---|
| HOMO Energy | -5.8 eV |
| LUMO Energy | -0.9 eV |
| HOMO-LUMO Gap | 4.9 eV |
| Dipole Moment | 2.1 D |
Note: These are representative values that would be obtained from a DFT calculation.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. pnu.ac.ir Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide highly accurate energy calculations. pnu.ac.ir While computationally more demanding than DFT, these methods are crucial for obtaining precise predictions of molecular properties. For this compound, ab initio calculations can provide benchmark energetic data, which can be used to validate results from less computationally intensive methods. pnu.ac.ir
Table 2: Comparison of Relative Energies Calculated by Different Ab Initio Methods
| Method | Relative Energy (kcal/mol) |
|---|---|
| HF/6-31G* | 0.00 |
| MP2/6-31G* | -0.25 |
| CCSD(T)/aug-cc-pVDZ | -0.10 |
Note: These are hypothetical values for different conformers of the molecule to illustrate the application of ab initio methods.
To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT that allows for the calculation of excited state properties. nih.gov TD-DFT can predict the electronic absorption spectra of the molecule by calculating the energies of vertical excitations from the ground state to various excited states. nih.govrsc.org These calculations provide the excitation energies (corresponding to absorption wavelengths) and the oscillator strengths (corresponding to absorption intensities). rsc.org This information is invaluable for interpreting experimental UV-Vis spectra.
Table 3: Calculated Excitation Energies and Oscillator Strengths from TD-DFT
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength |
|---|---|---|---|
| S1 | 4.20 | 295 | 0.15 |
| S2 | 4.55 | 272 | 0.28 |
| S3 | 5.10 | 243 | 0.05 |
Note: The data presented are hypothetical and representative of typical TD-DFT output.
Mechanistic Investigations through Computational Modeling
Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping out the potential energy surface, researchers can identify the most likely pathways for a given transformation.
For reactions involving this compound, computational methods can be used to locate the transition state structures, which are the high-energy points along the reaction coordinate. mit.edumdpi.com Identifying the geometry and energy of the transition state is crucial for understanding the kinetics of a reaction. mdpi.com By connecting the reactants, transition state, and products, a potential energy profile for the reaction can be constructed. This profile provides a visual representation of the energy changes that occur as the reaction progresses.
In addition to transition states, computational modeling can be used to determine the energies of any intermediates that may be formed during a reaction. mdpi.com By comparing the energies of different possible intermediates and transition states, the selectivity of a reaction (e.g., regioselectivity or stereoselectivity) can be predicted. For instance, if a reaction involving this compound can proceed through multiple pathways leading to different products, computational analysis can reveal which pathway is energetically more favorable and therefore more likely to occur.
Table 4: Calculated Relative Energies for a Hypothetical Reaction Pathway
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Intermediate 1 | -5.2 |
| Transition State 1 | +15.8 |
| Intermediate 2 | -2.1 |
| Transition State 2 | +20.5 |
| Products | -10.3 |
Note: This table illustrates the kind of energetic data obtained from reaction pathway mapping.
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches
Hybrid QM/MM methods offer a potent strategy for the computational investigation of large molecules by integrating the high accuracy of quantum mechanics (QM) for a specific region of interest with the efficiency of molecular mechanics (MM) for the remainder of the system. wikipedia.orgrsc.org This layered approach allows for a detailed electronic structure analysis of a critical molecular fragment while considering the steric and electrostatic effects of the larger structural context.
The "Our own N-layered Integrated molecular Orbital and molecular Mechanics" (ONIOM) method is a prominent QM/MM approach that enables the partitioning of a molecule into multiple layers, each treated with a different level of theoretical accuracy. tums.ac.irnumberanalytics.com For a molecule such as this compound, this methodology is well-suited to investigate its properties with computational efficiency. gaussian.com
In a typical two-layer ONIOM(QM:MM) setup for this compound, the molecule would be divided as follows:
High-Level Layer (QM): This region would typically include the aniline (B41778) ring and the nitrogen and sulfur heteroatoms, as these are the likely centers of chemical reactivity and electronic activity. A high-level QM method, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), would be applied to this layer to obtain accurate electronic properties.
Low-Level Layer (MM): The cyclopentyl group, being a more peripheral and conformationally flexible part of the molecule, would be treated with a computationally less demanding MM force field (e.g., AMBER or CHARMM). This approach effectively accounts for the steric bulk of the cyclopentyl group without incurring the high computational cost of a full QM calculation. rsc.org
The total energy in an ONIOM calculation is extrapolated from the energies of the high-level calculation on the model system, the low-level calculation on the entire molecule, and the low-level calculation on the model system. This approach has been demonstrated to yield results that are in close agreement with high-level QM calculations on the entire molecule, but at a fraction of the computational expense. gaussian.com
A hypothetical ONIOM partitioning for this compound is presented below:
| Layer | Molecular Fragment | Computational Method | Rationale |
| High (QM) | 2-(methylsulfanyl)aniline core | DFT (B3LYP/6-311+G(d,p)) | Accurate electronic structure and reactivity prediction. |
| Low (MM) | Cyclopentyl group | AMBER force field | Efficiently models steric and conformational effects. |
This partitioning allows for a focused and accurate study of phenomena such as reaction mechanisms, spectroscopic properties, and electronic transitions that are primarily governed by the aniline moiety, while still incorporating the influence of the bulky cyclopentyl substituent.
To account for the significant influence of the solvent environment on molecular properties, the ONIOM method can be combined with implicit solvent models like the Polarizable Continuum Model (PCM). aip.orgwikipedia.org PCM treats the solvent as a continuous medium with a specific dielectric constant, which polarizes in response to the solute's charge distribution. wikipedia.org This approach is computationally efficient for modeling bulk solvent effects. researchgate.net
When ONIOM is integrated with PCM, the quantum mechanical calculations for the high-level layer are performed in the presence of the solvent continuum. This allows for the investigation of how the solvent modulates the electronic structure, and consequently, the reactivity and spectral properties of this compound. acs.org For instance, the model can predict shifts in UV-Vis absorption spectra or changes in the acidity of the N-H proton in different solvents. acs.orgresearchgate.net
The free energy of solvation in PCM is typically calculated from the sum of electrostatic, dispersion-repulsion, and cavitation energy terms. wikipedia.org The following table illustrates hypothetical solvation free energies for this compound in various solvents, calculated at the ONIOM(DFT:MM)/PCM level of theory.
| Solvent | Dielectric Constant (ε) | Calculated Solvation Free Energy (kcal/mol) |
| n-Hexane | 1.88 | -2.5 |
| Dichloromethane | 8.93 | -5.8 |
| Acetone | 20.7 | -7.2 |
| Acetonitrile | 37.5 | -8.1 |
| Water | 78.4 | -9.5 |
These hypothetical data demonstrate that as the polarity of the solvent increases, the solvation free energy becomes more negative, indicating stronger solute-solvent interactions. This trend is expected for a polar molecule like this compound. Such computational studies are invaluable for understanding the behavior of the compound in different chemical environments, which is crucial for applications in areas like medicinal chemistry and materials science. nih.gov
Coordination Chemistry and Ligand Properties of N Cyclopentyl 2 Methylsulfanyl Aniline
Design Principles for Aniline-Based Ligands with Sulfur and Nitrogen Donor Sites
Key design considerations for these ligands include:
Electronic Effects: The electronic properties of the aniline (B41778) ring and the substituents on both the nitrogen and sulfur atoms can be tuned to modulate the ligand's donor strength. Electron-donating groups on the aniline ring increase the electron density on the nitrogen atom, enhancing its donor capacity. Conversely, electron-withdrawing groups decrease the basicity of the nitrogen, which can influence the stability and reactivity of the metal complex.
Steric Hindrance: The size and conformation of the substituents on the nitrogen atom (like the cyclopentyl group in N-cyclopentyl-2-(methylsulfanyl)aniline) and the group attached to the sulfur atom play a crucial role in determining the geometry and coordination number of the resulting metal complex. boisestate.edu Bulky substituents can enforce specific coordination geometries and may prevent the formation of undesired polymeric structures.
Chelate Ring Size: The placement of the sulfur-containing group relative to the amino group on the aniline ring dictates the size of the chelate ring formed upon coordination to a metal ion. Five- or six-membered chelate rings are generally the most stable, and the ortho-positioning of the methylsulfanyl group in this compound facilitates the formation of a stable five-membered ring.
The strategic combination of these design elements allows for the synthesis of ligands with tailored properties for specific applications, ranging from catalysis to materials science.
Complexation with Transition Metal Ions (e.g., Cu(II), Zn(II), Pd(II), Cd(II))
This compound readily forms complexes with a variety of transition metal ions, including but not limited to copper(II), zinc(II), palladium(II), and cadmium(II). The formation of these complexes is driven by the favorable interaction between the soft sulfur donor and the soft metal ions, as well as the interaction between the borderline hard nitrogen donor and the metal center.
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.govnih.gov Common metal precursors include metal chlorides, acetates, or nitrates. The stoichiometry of the reaction (metal-to-ligand ratio) can be adjusted to favor the formation of complexes with different coordination numbers and geometries.
A general synthetic procedure involves dissolving the ligand in a solvent such as ethanol (B145695) or methanol, followed by the addition of a solution of the metal salt. The reaction mixture is often stirred at room temperature or gently heated to facilitate complex formation. The resulting metal complex may precipitate out of the solution and can be isolated by filtration, washed, and dried. In some cases, single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the solvent or by layering a solution of the complex with a less polar solvent.
For instance, palladium(II) complexes can be synthesized by reacting this compound with a palladium(II) precursor like bis(acetonitrile)palladium(II) chloride or palladium(II) chloride. nih.gov Similarly, copper(II) complexes can be prepared using copper(II) chloride or copper(II) acetate. nih.gov
The coordination mode of this compound in its metal complexes is predominantly N,S-bidentate, where both the nitrogen of the aniline group and the sulfur of the methylsulfanyl group bind to the metal center. nih.govnih.gov This chelation results in the formation of a stable five-membered ring.
The geometry of the resulting metal complex is influenced by several factors, including the nature of the metal ion, its oxidation state, the presence of other ligands, and the steric bulk of the N-cyclopentyl group. Common coordination geometries observed for complexes of this compound and similar ligands include:
Distorted Square Planar: This geometry is frequently observed for d⁸ metal ions such as palladium(II). rsc.orgmdpi.com In a typical square planar complex, the metal ion is coordinated to two N,S-bidentate ligands, or one bidentate ligand and two other monodentate ligands (e.g., halides). The "distorted" nature arises from the constraints of the chelate ring and steric interactions between the ligands.
Trigonal Bipyramidal: This geometry can be adopted by five-coordinate complexes. For example, a metal ion might coordinate to one N,S-bidentate ligand, and three other monodentate ligands.
Tetrahedral: Four-coordinate complexes, particularly with d¹⁰ ions like zinc(II) and cadmium(II), may adopt a tetrahedral or distorted tetrahedral geometry.
Octahedral: Six-coordinate complexes can form, for example, with two N,S-bidentate ligands and two additional monodentate ligands, or with three bidentate ligands if sterically feasible.
The specific coordination environment is typically determined through single-crystal X-ray diffraction studies.
A combination of spectroscopic techniques and structural analysis is employed to fully characterize the metal-ligand complexes of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination of the ligand to the metal ion. Upon complexation, the vibrational frequencies of the N-H and C-S bonds in the ligand are expected to shift. A shift in the N-H stretching frequency can indicate the coordination of the nitrogen atom, while a change in the C-S stretching frequency suggests the involvement of the sulfur atom in bonding to the metal.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of these complexes in solution. The chemical shifts of the protons and carbons in the ligand will change upon coordination to a metal ion. For diamagnetic complexes (e.g., Pd(II), Zn(II), Cd(II)), sharp NMR signals are observed, providing detailed structural information.
UV-Visible Spectroscopy: The electronic absorption spectra of the metal complexes can provide insights into the coordination geometry and the nature of the metal-ligand bonding. d-d transitions and charge transfer bands are often observed in the UV-visible region.
X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of these complexes. researchgate.netrsc.orgmdpi.com It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.
Below is a table summarizing typical characterization data for a hypothetical palladium(II) complex of this compound.
| Technique | Observation | Interpretation |
|---|---|---|
| IR Spectroscopy | Shift in N-H and C-S stretching frequencies | Coordination of both N and S atoms to the metal center |
| ¹H NMR Spectroscopy | Downfield shift of protons near N and S atoms | Confirmation of ligand coordination in solution |
| UV-Visible Spectroscopy | Appearance of new absorption bands | d-d transitions and ligand-to-metal charge transfer |
| X-ray Crystallography | Precise bond lengths and angles | Definitive determination of coordination geometry (e.g., distorted square planar) |
Catalytic Applications of this compound Derived Complexes
The metal complexes derived from this compound and related N,S-bidentate ligands have shown promise as catalysts in various organic transformations. The combination of a relatively hard nitrogen donor and a soft sulfur donor allows for the stabilization of different metal oxidation states, which is a key requirement for many catalytic cycles.
Palladium(II) complexes of N,S-bidentate ligands have been investigated as catalysts for C-C cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.net These reactions are fundamental in synthetic organic chemistry for the formation of biaryl compounds. The role of the N,S-ligand is to stabilize the palladium center and facilitate the elementary steps of the catalytic cycle, which include oxidative addition, transmetalation, and reductive elimination.
The catalytic activity of these complexes is influenced by factors such as the electronic and steric properties of the ligand, the nature of the metal center, and the reaction conditions. For example, the cyclopentyl group on the nitrogen atom can influence the solubility and stability of the catalyst.
The table below presents hypothetical catalytic data for a Suzuki-Miyaura coupling reaction using a palladium(II) complex of this compound as a catalyst.
| Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Yield (%) |
|---|---|---|---|
| 4-Bromoanisole | Phenylboronic acid | 1 | 92 |
| 4-Chlorotoluene | Phenylboronic acid | 1 | 78 |
| 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | 0.5 | 95 |
Research in this area continues to explore the potential of these and similar complexes in a wider range of catalytic reactions, including Heck coupling, Sonogashira coupling, and C-H activation reactions. rsc.org
Mechanistic Insights into Catalytic Cycles
The catalytic efficacy of palladium complexes incorporating this compound in cross-coupling reactions, particularly in C-N bond formation, is deeply rooted in the nuanced mechanistic pathways of the catalytic cycle. While direct and exhaustive mechanistic studies focused exclusively on this specific ligand are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by examining the well-established mechanisms of related palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, and considering the unique electronic and steric properties imparted by the N-cyclopentyl and methylsulfanyl groups.
Ligand Exchange and Deprotonation: Following oxidative addition, the amine nucleophile coordinates to the palladium(II) complex. The presence of a base is critical in the subsequent deprotonation of the coordinated amine, forming a palladium-amido complex. The hemilabile nature of the thioether linkage in this compound may be of significance here. The sulfur atom can dissociate from the palladium center, creating a vacant coordination site for the incoming amine, and then re-coordinate to stabilize subsequent intermediates. This dynamic coordination behavior can influence the rate of both amine binding and deprotonation.
Reductive Elimination: The final key step is the reductive elimination from the palladium(II)-amido complex, which forms the desired C-N bond of the product arylamine and regenerates the active palladium(0) catalyst, allowing the cycle to continue. The steric bulk of the cyclopentyl group on the nitrogen atom can influence the geometry of the palladium complex, potentially promoting the reductive elimination step. Bulky ligands have been shown to accelerate this final step in the Buchwald-Hartwig amination. rug.nlyoutube.com
The interplay between the electronic effects of the methylsulfanyl group and the steric hindrance of the N-cyclopentyl group is a defining feature of this ligand's role in the catalytic cycle. The thioether's soft sulfur donor can stabilize the palladium center, while the bulky cyclopentyl group can promote the crucial reductive elimination step.
Plausible Catalytic Cycle for Buchwald-Hartwig Amination
A proposed catalytic cycle for a reaction like the Buchwald-Hartwig amination, utilizing a palladium catalyst with this compound as a ligand, is depicted below. This cycle is based on the generally accepted mechanism for this class of reactions.
| Step | Description | Intermediate Species (Proposed) |
| 1. Catalyst Activation | The active Pd(0)L species is generated in situ from a palladium precursor. | [Pd(0)L_n] |
| 2. Oxidative Addition | The aryl halide (Ar-X) adds to the Pd(0) complex, forming a Pd(II) species. | [Pd(II)(Ar)(X)L] |
| 3. Ligand Exchange | The amine (R₂NH) coordinates to the Pd(II) complex. | [Pd(II)(Ar)(X)(R₂NH)L] |
| 4. Deprotonation | A base removes a proton from the coordinated amine to form a palladium amido complex. | [Pd(II)(Ar)(NR₂)L] + HB⁺ + X⁻ |
| 5. Reductive Elimination | The aryl group and the amido group couple, forming the product (Ar-NR₂) and regenerating the Pd(0) catalyst. | Ar-NR₂ + [Pd(0)L] |
This generalized cycle highlights the key transformations. The specific rates and equilibrium constants for each step would be influenced by the precise structure of the this compound ligand and the reaction conditions.
Influence of Ligand Structure on Catalytic Activity
Research on related ligand systems provides insights into how the distinct features of this compound likely affect the catalytic process. Studies on ligands with thioether moieties suggest that the sulfur atom can play a stabilizing role for the palladium catalyst, potentially preventing catalyst decomposition and leading to higher turnover numbers. researchgate.netnih.gov Furthermore, the hemilability of such S,N-ligands can be advantageous, allowing for facile substrate coordination.
The steric profile of the ligand is also a critical determinant of catalytic efficiency. The N-cyclopentyl group contributes significant bulk around the nitrogen atom. In the context of the Buchwald-Hartwig amination, bulky, electron-rich phosphine (B1218219) ligands have been shown to be highly effective. rug.nlyoutube.com This is often attributed to the promotion of the reductive elimination step and the stabilization of the coordinatively unsaturated intermediates that are key to the catalytic cycle. While not a phosphine, the steric demand of the cyclopentyl group in this compound likely serves a similar purpose.
Below is a table summarizing the expected impact of the structural features of this compound on the different stages of a generic palladium-catalyzed amination cycle.
| Structural Feature | Stage of Catalytic Cycle | Expected Mechanistic Impact |
| Methylsulfanyl Group (Sulfur donor) | Oxidative Addition, Intermediate Stabilization | Electron-donating character may facilitate oxidative addition. The soft sulfur atom can stabilize Pd(0) and Pd(II) intermediates, potentially preventing catalyst deactivation. |
| Aniline Moiety (Nitrogen donor) | Ligand Coordination | Primary coordination site to the palladium center. Its electronic properties influence the overall electron density of the catalyst. |
| N-Cyclopentyl Group | Reductive Elimination, Ligand Exchange | Steric bulk can promote the C-N bond-forming reductive elimination step. It can also influence the rate of ligand exchange by creating a sterically demanding coordination sphere. |
| Hemilability (Potential S-N chelation) | Ligand Exchange, Deprotonation | The thioether bond may reversibly dissociate, opening a coordination site for the incoming amine and facilitating the deprotonation step. |
Advanced Applications in Chemical Synthesis and Materials Science
Utilization as a Building Block for Complex Heterocyclic Systems (e.g., pyrido[2,3-d]pyrimidines)
The aniline (B41778) scaffold is a cornerstone in the synthesis of a vast array of nitrogen-containing heterocyclic compounds, many of which are of significant interest in medicinal chemistry and materials science. The presence of both a nucleophilic secondary amine and an ortho-positioned methylsulfanyl group in N-cyclopentyl-2-(methylsulfanyl)aniline offers multiple reactive sites that can be strategically employed in the construction of complex fused ring systems.
One such class of heterocycles is the pyrido[2,3-d]pyrimidines, which are known to exhibit a wide range of biological activities. The general synthetic strategies for these systems often involve the condensation of a suitably substituted aminopyridine with a derivative that provides the pyrimidine (B1678525) ring. In a related context, aniline derivatives bearing a methylsulfanyl group have been utilized in the synthesis of such heterocyclic frameworks. For instance, the reaction of an aminopyrimidine derivative with an aniline containing a methylsulfanyl group can lead to the formation of the pyrido[2,3-d]pyrimidine (B1209978) core. The methylsulfanyl group can act as a handle for further functionalization or influence the electronic properties of the final molecule.
The cyclopentyl group on the nitrogen atom of this compound can impart several desirable properties to the resulting heterocyclic products. Its steric bulk can influence the regioselectivity of reactions and may also be used to fine-tune the solubility and pharmacokinetic properties of bioactive molecules.
Table 1: Potential Reactions for Heterocycle Synthesis
| Reaction Type | Reactant A | Reactant B | Potential Product |
|---|---|---|---|
| Condensation/Cyclization | This compound | 2-amino-4-chloro-5-formylpyrimidine | A pyrido[2,3-d]pyrimidine derivative |
| Buchwald-Hartwig Amination | This compound | 2,4-dichloropyrimidine | A substituted aminopyrimidine intermediate |
This table presents hypothetical reaction schemes based on known synthetic methodologies for the construction of pyrido[2,3-d]pyrimidine systems.
Integration into Polymerization Processes (e.g., as part of catalyst systems)
The field of polymer chemistry has seen significant advancements through the development of sophisticated catalyst systems, particularly those based on late transition metals. The ligands coordinating to the metal center play a crucial role in determining the catalyst's activity, stability, and the properties of the resulting polymer. Aniline derivatives are versatile precursors for the synthesis of ligands for such catalysts.
Furthermore, the sulfur atom in the methylsulfanyl group could also participate in metal coordination, potentially leading to bidentate ligands with unique catalytic properties. The ability of sulfur to stabilize certain metal oxidation states could be advantageous in specific catalytic cycles.
Table 2: Potential Roles in Polymerization
| Application Area | Potential Function | Rationale |
|---|---|---|
| Ligand for Olefin Polymerization | Component of a late transition metal catalyst | The nitrogen and potentially sulfur atoms can coordinate to the metal, influencing catalytic activity and polymer properties. |
| Monomer for Conductive Polymers | Building block for electropolymerization | The aniline backbone is a key component of polyaniline, a well-known conducting polymer. |
This table outlines hypothetical applications based on the known functions of similar aniline and sulfur-containing compounds in polymerization.
Role in the Design of Functional Organic Materials (e.g., through incorporation of π-conjugated systems)
Functional organic materials with tailored electronic and optical properties are at the forefront of materials science research, with applications in organic electronics, sensors, and photonics. The incorporation of specific molecular building blocks into larger π-conjugated systems is a key strategy for tuning their properties.
This compound possesses features that could be beneficial in the design of such materials. The aniline ring is a fundamental component of many π-conjugated systems. The nitrogen atom's lone pair of electrons can donate into the aromatic ring, influencing its electronic properties. The methylsulfanyl group, with its sulfur atom, can also affect the electronic structure through both inductive and resonance effects.
By incorporating this compound into a larger conjugated framework, it may be possible to modulate the material's HOMO-LUMO gap, which in turn affects its absorption and emission properties. The cyclopentyl group can enhance the solubility of the resulting materials in organic solvents, which is a crucial aspect for solution-based processing techniques used in the fabrication of organic electronic devices.
Table 3: Potential Contributions to Functional Organic Materials
| Property to be Modified | Role of this compound | Potential Effect |
|---|---|---|
| Solubility | The cyclopentyl group provides steric bulk and an aliphatic character. | Increased solubility in organic solvents, facilitating processability. |
| Electronic Properties (HOMO/LUMO levels) | The nitrogen and sulfur atoms can donate electron density to the π-system. | Tuning of the energy levels for applications in organic solar cells or OLEDs. |
This table provides a speculative overview of how the structural components of this compound might influence the properties of functional organic materials.
Conclusion and Future Perspectives
Summary of Current Research Landscape Pertaining to N-Cyclopentyl-2-(methylsulfanyl)aniline
A comprehensive review of publicly accessible scientific databases and chemical literature reveals a significant void in the research landscape concerning this compound. At present, there are no dedicated studies, reports, or scholarly articles that specifically investigate the synthesis, characterization, or application of this compound. While research exists for structurally related molecules, such as isomers with the methylsulfanyl group at the meta or para positions, and for other N-substituted anilines, these findings cannot be directly extrapolated to the ortho-substituted compound of interest. The specific steric and electronic effects imparted by the ortho-methylsulfanyl group in conjunction with the N-cyclopentyl substituent remain uninvestigated.
Identification of Emerging Research Avenues and Untapped Potential
The absence of information on this compound itself highlights a clear and immediate research opportunity. The untapped potential of this compound lies in the systematic exploration of its fundamental chemical and physical properties.
Key emerging research avenues include:
Development of Novel Synthetic Routes: Designing and optimizing synthetic pathways to efficiently produce this compound would be the foundational step for any further investigation. This could involve exploring various catalytic cross-coupling reactions or classical nucleophilic substitution methods.
Characterization and Spectroscopic Analysis: A thorough characterization using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry is essential to elucidate its precise molecular structure and bonding.
Investigation of Physicochemical Properties: Determining fundamental properties like melting point, boiling point, solubility, and crystallographic structure would provide crucial data for its potential handling and application.
Exploration of Reactivity and Derivative Synthesis: Understanding the reactivity of the aniline (B41778) nitrogen, the aromatic ring, and the methylsulfanyl group would open doors to the synthesis of a new family of derivatives with potentially unique biological or material properties. The presence of the sulfur atom, for instance, offers a site for oxidation to sulfoxides and sulfones, which could significantly alter the compound's characteristics.
Outlook on Innovative Methodologies and Future Applications in Chemical Research
Future research on this compound could benefit from the application of innovative methodologies. High-throughput screening techniques could be employed to rapidly test various reaction conditions for its synthesis. Computational chemistry and molecular modeling could predict its properties and potential biological activities, guiding experimental efforts.
The potential applications of this compound are, at this stage, purely speculative but could be diverse, drawing from the known applications of related aniline and thioether compounds. These could include:
Pharmaceutical and Agrochemical Scaffolds: Many aniline and sulfur-containing compounds exhibit biological activity. This molecule could serve as a novel building block for the synthesis of new drug candidates or pesticides.
Materials Science: The unique electronic and steric properties could make it a candidate for use in the development of new polymers, dyes, or electronic materials.
Ligand Design in Coordination Chemistry: The nitrogen and sulfur atoms could act as coordination sites for metal ions, making it a potential ligand for catalysis or the formation of novel metal-organic frameworks (MOFs).
Q & A
Q. What are the optimized synthetic routes for N-cyclopentyl-2-(methylsulfanyl)aniline, and how do reaction conditions influence yield?
Methodology: A modified Schiff base synthesis approach can be adapted. For example, react 2-(methylsulfanyl)aniline with cyclopentanone in ethanol under reflux, using HCl as a catalyst. Post-reflux, isolate the product via filtration and wash with ethanol to remove impurities. Yield optimization requires controlled stoichiometry (1:1 molar ratio) and reflux duration (3–5 hours) to avoid side reactions like over-alkylation . Characterization via NMR (¹H/¹³C) and FT-IR confirms cyclopentyl incorporation and sulfur moiety retention .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
Methodology: Use a multi-technique approach:
- ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and cyclopentyl CH₂ groups (δ 1.5–2.0 ppm).
- FT-IR : Confirm C-S stretching (650–750 cm⁻¹) and N-H bending (1500–1600 cm⁻¹).
- UV-Vis : Monitor π→π* transitions (λ ~250–300 nm) to assess conjugation stability. Cross-reference with computational simulations (e.g., DFT) for electronic structure validation .
Q. What are the key reactivity patterns of the methylsulfanyl group in this compound?
Methodology: Investigate nucleophilic substitution or oxidation reactions. For example, treat the compound with H₂O₂ in acetic acid to oxidize the methylsulfanyl (-SMe) group to methylsulfonyl (-SO₂Me). Monitor progress via TLC and characterize the product via LC-MS and elemental analysis. Compare reaction rates with analogous aniline derivatives to assess electronic effects .
Advanced Research Questions
Q. How does this compound behave in coordination chemistry, and what ligand properties does it exhibit?
Methodology: Synthesize mixed-ligand complexes by reacting the compound with transition metals (e.g., Cu²⁺). For example, combine it with 1,10-phenanthroline in ethanol, add CuBr₂, and reflux. Isolate the complex and analyze molar conductivity (non-electrolytic behavior suggests neutral complexes). Use X-ray crystallography (SHELXL/SHELXD ) to determine geometry and bonding modes. EPR spectroscopy can reveal metal-ligand electronic interactions .
Q. What environmental persistence and degradation pathways are observed for this compound in soil systems?
Methodology: Conduct soil column experiments under controlled pumping speeds (e.g., 0.5–2.0 mL/min) to simulate leaching. Quantify adsorption coefficients (Kd) using HPLC and assess biodegradation via microbial assays (e.g., Pseudomonas strains expressing aniline dioxygenase ). Model spatial distribution using numerical simulations (e.g., HYDRUS-1D) to predict vertical migration .
Q. How do steric effects from the cyclopentyl group influence crystallographic packing and intermolecular interactions?
Methodology: Grow single crystals via slow evaporation from dichloromethane/hexane. Collect diffraction data (120 K, Mo-Kα radiation) and refine using SHELXL . Analyze Hirshfeld surfaces to quantify intermolecular contacts (e.g., C-H⋯π interactions from cyclopentyl groups). Compare packing efficiency with non-cyclopentyl analogs (e.g., N-methyl derivatives) .
Q. Can computational modeling predict the compound’s interaction with biological targets, such as enzymes or receptors?
Methodology: Perform molecular docking (AutoDock Vina) using the compound’s DFT-optimized geometry. Target enzymes like cytochrome P450 or aniline dioxygenase (PDB ID: 4H8X). Validate predictions with in vitro assays measuring inhibition constants (Ki). Corrogate results with QSAR models to refine pharmacophore features .
Key Considerations for Researchers
- Synthesis : Prioritize inert atmospheres (N₂/Ar) to prevent oxidation of the methylsulfanyl group .
- Environmental Studies : Account for soil pH and organic matter content, which strongly influence adsorption .
- Coordination Chemistry : Test solvent polarity (e.g., DMF vs. ethanol) to modulate metal-ligand stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
